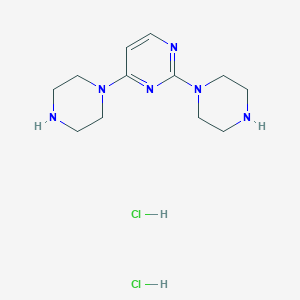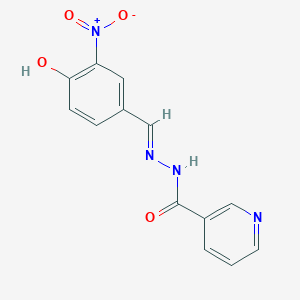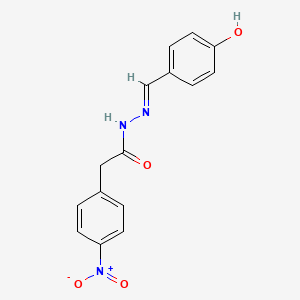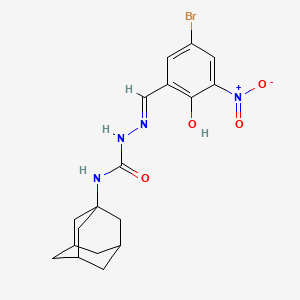
2,4-di-1-piperazinylpyrimidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-di-1-piperazinylpyrimidine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological activities. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that is commonly found in nucleic acids. The synthesis of 2,4-di-1-piperazinylpyrimidine dihydrochloride has been a subject of interest for many researchers due to its potential applications in drug development.
作用機序
The mechanism of action of 2,4-di-1-piperazinylpyrimidine dihydrochloride is not fully understood, but several studies have suggested that this compound may act by inhibiting specific enzymes or signaling pathways that are involved in disease progression. For example, 2,4-di-1-piperazinylpyrimidine dihydrochloride has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often dysregulated in cancer cells.
Biochemical and Physiological Effects:
2,4-di-1-piperazinylpyrimidine dihydrochloride has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. For example, this compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation in animal models of disease. However, the exact mechanisms underlying these effects are still being investigated.
実験室実験の利点と制限
One of the main advantages of using 2,4-di-1-piperazinylpyrimidine dihydrochloride in lab experiments is its potential to exhibit specific biological activities that may be useful for drug development. However, there are also several limitations associated with the use of this compound. For example, 2,4-di-1-piperazinylpyrimidine dihydrochloride may exhibit cytotoxicity at high concentrations, which can interfere with experimental results. Additionally, the solubility and stability of this compound can be a challenge, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 2,4-di-1-piperazinylpyrimidine dihydrochloride. One potential area of investigation is the development of more efficient and scalable synthesis methods for this compound. Additionally, further studies are needed to elucidate the exact mechanisms of action of 2,4-di-1-piperazinylpyrimidine dihydrochloride and to identify specific molecular targets for this compound. Finally, the potential use of 2,4-di-1-piperazinylpyrimidine dihydrochloride as a therapeutic agent for various diseases should be further explored in preclinical and clinical studies.
合成法
The synthesis of 2,4-di-1-piperazinylpyrimidine dihydrochloride involves the reaction of 2,4-dichloropyrimidine with piperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of 2,4-di-1-piperazinylpyrimidine. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product can be optimized by varying the reaction conditions.
科学的研究の応用
2,4-di-1-piperazinylpyrimidine dihydrochloride has been extensively studied for its potential biological and pharmacological activities. This compound has been reported to exhibit antitumor, antiviral, and anti-inflammatory properties. Several studies have also investigated the use of 2,4-di-1-piperazinylpyrimidine dihydrochloride as a potential drug candidate for the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
特性
IUPAC Name |
2,4-di(piperazin-1-yl)pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6.2ClH/c1-2-15-12(18-9-5-14-6-10-18)16-11(1)17-7-3-13-4-8-17;;/h1-2,13-14H,3-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKLYIMJFLXWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]propanamide](/img/structure/B6039101.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B6039109.png)
![N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6039121.png)


![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B6039146.png)

![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6039155.png)
![1-(6-chloro-3-pyridazinyl)-4-(3,4-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039163.png)

![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B6039180.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B6039196.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B6039198.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B6039200.png)